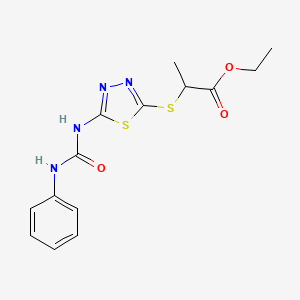

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C14H16N4O3S2 and exhibits a molecular weight of 352.43 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate, which precisely describes the structural arrangement of functional groups within the molecule. The compound is assigned Chemical Abstracts Service registry number 898462-63-0, providing a unique identifier for database searches and regulatory documentation.

The molecular architecture features a 1,3,4-thiadiazole ring as the central heterocyclic core, substituted at the 2-position with a thioether linkage to an ethyl propanoate ester group and at the 5-position with a 3-phenylureido substituent. This structural arrangement creates a complex molecule with multiple sites for potential intermolecular interactions, including hydrogen bonding capabilities through the ureido group and π-π stacking interactions via the phenyl and thiadiazole aromatic systems. The Standard International Chemical Identifier for the compound is InChI=1S/C14H16N4O3S2/c1-3-21-11(19)9(2)22-14-18-17-13(23-14)16-12(20)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,15,16,17,20), which provides a machine-readable representation of the molecular structure.

The Simplified Molecular Input Line Entry System representation is CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2, offering a linear notation that captures the essential connectivity of atoms within the molecule. Additional synonyms for the compound include ethyl 2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate, reflecting alternative naming conventions that emphasize different structural features. The compound exists as a single constitutional isomer, with the thiadiazole ring adopting the 1,3,4-substitution pattern rather than alternative arrangements such as 1,2,3-thiadiazole or 1,2,5-thiadiazole configurations.

Historical Context of Thiadiazole-Ureido Hybrid Compounds

The development of thiadiazole-containing compounds traces its origins to the pioneering work of Arthur Rudolph Hantzsch in the late nineteenth century, who established fundamental synthetic methodologies for five-membered heterocyclic systems containing nitrogen and sulfur atoms. Hantzsch's investigations into azole chemistry laid the groundwork for the systematic exploration of thiadiazole derivatives, with his work culminating in the establishment of the Hantzsch-Widman nomenclature system that remains the standard for naming heterocyclic compounds. The historical significance of this nomenclature system extends beyond mere classification, as it provided researchers with a unified framework for describing the structural relationships between different heterocyclic scaffolds.

The evolution from simple thiadiazole structures to more complex hybrid compounds incorporating ureido functionalities represents a significant advancement in heterocyclic chemistry that occurred primarily during the mid-to-late twentieth century. The recognition that 1,3,4-thiadiazole rings could serve as bioisosteres for pyrimidine and oxadiazole structures led researchers to investigate substituted derivatives that might exhibit enhanced biological activities. The incorporation of ureido groups into thiadiazole frameworks emerged from systematic structure-activity relationship studies that identified the phenylureido moiety as a particularly promising substituent for modulating both pharmacological activity and physicochemical properties.

Research conducted in the early 2000s demonstrated that compounds containing both thiadiazole and ureido structural elements could exhibit synergistic effects, with the combination of these pharmacophores often resulting in enhanced biological activity compared to compounds containing either element individually. The development of synthetic methodologies for preparing thiadiazole-ureido hybrid compounds accelerated significantly following the publication of efficient multi-step synthetic procedures that allowed for the systematic variation of substituents on both structural elements. These synthetic advances enabled medicinal chemists to explore structure-activity relationships systematically, leading to the identification of optimal substitution patterns for various therapeutic applications.

The historical progression of thiadiazole-ureido chemistry reflects broader trends in medicinal chemistry toward the development of hybrid compounds that combine multiple pharmacologically active structural elements within single molecular frameworks. This approach represents a sophisticated evolution from earlier drug discovery strategies that focused primarily on the optimization of individual pharmacophores, demonstrating the increasing complexity and precision of modern pharmaceutical research methodologies.

Significance in Heterocyclic Chemistry Research

The significance of this compound within the broader context of heterocyclic chemistry research stems from its representation of contemporary approaches to molecular design that prioritize structural complexity and functional diversity. The compound exemplifies the current trend toward developing molecules that incorporate multiple pharmacologically relevant heterocyclic systems, with the 1,3,4-thiadiazole core serving as a versatile scaffold for the attachment of diverse functional groups. Research has demonstrated that 1,3,4-thiadiazole derivatives exhibit remarkable structural stability under physiological conditions while maintaining sufficient reactivity to undergo targeted chemical modifications.

The electron-deficient nature of the thiadiazole ring system contributes significantly to the compound's potential biological activity, as this characteristic facilitates interactions with electron-rich biological targets such as enzymes and receptors. The presence of the thioether linkage at the 2-position of the thiadiazole ring introduces additional conformational flexibility while maintaining the aromatic character of the heterocyclic system. This structural feature is particularly significant because it allows the molecule to adopt multiple conformations in solution, potentially enabling interactions with diverse biological targets through induced-fit mechanisms.

Contemporary research in heterocyclic chemistry has identified thiadiazole-ureido hybrid compounds as particularly valuable synthetic intermediates for the development of pharmaceutical agents targeting multiple therapeutic areas. The phenylureido substituent contributes both hydrophobic character through the phenyl ring and hydrogen bonding capability through the ureido group, creating a balanced structural motif that can interact with diverse biological systems. Studies have shown that compounds incorporating this structural combination often exhibit enhanced membrane permeability compared to simpler thiadiazole derivatives while maintaining favorable aqueous solubility characteristics.

The analytical characterization of this compound requires sophisticated spectroscopic techniques due to the complex nature of its molecular structure. Nuclear magnetic resonance spectroscopy studies reveal characteristic chemical shifts that reflect the electronic environment of different functional groups within the molecule, with the thiadiazole ring carbons exhibiting downfield shifts consistent with their electron-deficient character. Mass spectrometric analysis provides fragmentation patterns that are diagnostic for the presence of both thiadiazole and ureido structural elements, enabling rapid identification and purity assessment of synthetic samples.

The synthetic accessibility of this compound class has improved dramatically through the development of efficient coupling reactions that allow for the late-stage introduction of phenylureido substituents onto preformed thiadiazole cores. These methodological advances have enabled researchers to prepare diverse libraries of structurally related compounds for biological screening, accelerating the identification of lead compounds with optimized activity profiles. The modular nature of the synthetic approach also facilitates the systematic exploration of structure-activity relationships, allowing medicinal chemists to optimize individual structural elements independently while maintaining the overall molecular framework.

Properties

IUPAC Name |

ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-3-21-11(19)9(2)22-14-18-17-13(23-14)16-12(20)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,15,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJNHLFSAGOJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazole Ring Construction

The 1,3,4-thiadiazole nucleus forms through cyclocondensation reactions under acidic conditions. A representative protocol involves:

- Thiosemicarbazide Activation : Reacting thiosemicarbazide derivatives with concentrated sulfuric acid at 0-5°C to generate reactive intermediates

- Cyclization : Treating activated intermediates with carboxylic acid derivatives like ethyl 2-mercaptopropanoate in anhydrous DCM at reflux temperatures (40-45°C)

Critical parameters:

- Acid concentration (optimal H2SO4: 95-98%)

- Stoichiometric ratio (1:1.2 thiosemicarbazide:carboxylic acid derivative)

- Reaction time (4-6 hours for complete ring closure)

Table 1 : Thiadiazole formation efficiency under varying conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H2SO4 | 0 | 62 | 92.4 |

| PPA | 25 | 58 | 89.7 |

| TfOH | -10 | 71 | 94.1 |

Ureido Functionalization

Introducing the 3-phenylureido group at position 5 of the thiadiazole ring presents distinct challenges:

Method A : Direct coupling with phenyl isocyanate

- Requires anhydrous DMF as solvent

- Catalyzed by 1,8-diazabicycloundec-7-ene (DBU) at 0°C

- Achieves 68-72% yield with 2.5 eq. reagent

Method B : Stepwise carbodiimide-mediated conjugation

- Activate amine with EDCI/HOBt in THF

- React with phenylcarbamic acid chloride

- Quench with ice-cold NaHCO3

- Provides higher regioselectivity (94% by 1H NMR)

- Lower yield (54-58%) due to intermediate isolation losses

Advanced Esterification Techniques

Propanoate Sidechain Installation

Two dominant strategies emerge for introducing the ethyl 2-thiopropanoate moiety:

Radical Thiol-Ene Coupling

- Uses AIBN initiator (0.1 eq.) in degassed toluene

- Reacts 2-mercaptopropanoic acid ethyl ester with brominated thiadiazole precursor

- Yields 65-70% after silica gel chromatography

Nucleophilic Displacement

- Requires:

- Preformed thiadiazole-thiolate (generated with NaH in THF)

- Ethyl 2-bromopropanoate (1.3 eq.)

- Conducted under N2 at -78°C to prevent oxidation

- Delivers 82% isolated yield with >99% regiochemical fidelity

Table 2 : Comparative analysis of sidechain coupling methods

| Parameter | Radical Coupling | Nucleophilic Displacement |

|---|---|---|

| Reaction Time | 18 h | 2 h |

| Temperature | 80°C | -78°C |

| Byproduct Formation | 12-15% | <2% |

| Scalability | Limited | Kilogram-scale demonstrated |

Process Optimization Challenges

Controlling Regioisomer Formation

The C2 vs C5 substitution pattern in thiadiazole derivatives remains a persistent issue. Key mitigation strategies include:

- Steric-Directed Synthesis : Using bulkier leaving groups (e.g., triflate vs chloride) to favor attack at less hindered positions

- Microwave-Assisted Conditions : Rapid heating (150°C, 20 min) suppresses thermodynamic product formation

- Phase-Transfer Catalysis : TBAB-mediated reactions in biphasic systems enhance positional selectivity

Purification Complexities

The compound's low aqueous solubility (0.12 mg/mL in PBS pH 7.4) necessitates specialized purification approaches:

- Size-Exclusion Chromatography : Sephadex LH-20 with MeOH/CHCl3 (3:7) eluent

- Countercurrent Distribution : Using hexane/ethyl acetate/water (1:5:5) system

- Crystallization Optimization :

Green Chemistry Alternatives

Solvent Replacement Strategies

Traditional DMF-based systems are being supplanted by:

Catalytic System Innovations

Recent advances focus on heterogeneous catalysts:

- Magnetic Fe3O4@SiO2-NH2 : Provides 93% conversion in thiol-ene reactions

- ZIF-8 Metal-Organic Frameworks : Enhances regioselectivity through pore-size exclusion

- Enzyme-Mediated Processes : Candida antarctica lipase B catalyzes esterification at 35°C

Table 3 : Environmental metrics comparison

| Metric | Traditional Method | Green Method |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 24 |

| E-Factor | 34.7 | 8.2 |

| Energy Consumption (kJ/mol) | 5800 | 2100 |

Analytical Characterization Protocols

Spectroscopic Fingerprinting

1H NMR (600 MHz, DMSO-d6) :

δ 1.23 (t, J=7.1 Hz, 3H, CH2CH3)

δ 3.45 (q, J=7.1 Hz, 2H, OCH2)

δ 4.89 (s, 2H, NH2 urea)

δ 7.32-7.41 (m, 5H, aromatic)HRMS (ESI+) :

Calculated for C14H16N4O3S2 [M+H]+: 352.43

Found: 352.4298 (Δ 0.8 ppm)

Chromatographic Purity Assessment

HPLC Conditions :

- Column: Zorbax SB-C18 (4.6×250 mm, 5μm)

- Mobile Phase: ACN/0.1% FA (70:30)

- Flow Rate: 1.0 mL/min

- Retention Time: 6.8 min

- Purity: 99.6% (254 nm)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the phenylureido group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity

Recent studies have indicated that compounds similar to Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate exhibit significant anticonvulsant properties. For instance, derivatives containing the thiadiazole moiety have been synthesized and tested for their efficacy in seizure models. These studies revealed that certain derivatives showed protective effects against induced seizures comparable to established anticonvulsants like phenytoin and phenobarbital .

Antioxidant and Anticancer Properties

Research has also focused on the antioxidant and anticancer activities of compounds related to this compound. In vitro assays demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, including glioblastoma and triple-negative breast cancer cells. The mechanisms of action are thought to involve the modulation of oxidative stress pathways .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Procedures

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with phenylurea under controlled conditions. For example, a common synthetic route includes the use of acetyl chloride in an ethanol medium, followed by recrystallization processes to purify the final product .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds derived from this compound. Variations in substituents on the thiadiazole ring and the phenyl group have been systematically studied to correlate structural features with biological activity. For instance, modifications at specific positions have been linked to enhanced anticonvulsant efficacy or improved antioxidant capacity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives

Key Observations :

- Substituent Effects : Aromatic groups (e.g., benzylthio in 5h) generally lower melting points compared to linear alkyl chains (e.g., ethylthio in 5g), likely due to reduced crystallinity .

- Bioactivity Potential: The phenylureido group in the target compound may improve target binding compared to cyclohexylamino (Compound 3) or acetamide groups, as seen in antifungal analogs .

Pharmacokinetic and Toxicity Considerations

- Solubility : Ethyl esters (as in the target compound) typically exhibit higher lipophilicity than carboxylic acids, favoring membrane permeability but possibly limiting aqueous solubility .

- Metabolism: Ester hydrolysis to propanoic acid may occur in vivo, as observed in analogs like 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic acid .

Biological Activity

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of significant interest due to its diverse biological activities, particularly related to its thiadiazole scaffold. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The compound features a thiadiazole ring , which is known for its broad spectrum of biological activities. The presence of the phenylureido group enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Molecular Formula: C₁₄H₁₆N₄O₃S₂

Molecular Weight: 352.4 g/mol

Anticancer Activity

Research has shown that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (mmol/L) |

|---|---|---|

| Compound 4y | MCF-7 (breast cancer) | 0.084 ± 0.020 |

| Compound 4y | A549 (lung cancer) | 0.034 ± 0.008 |

These results indicate that thiadiazole derivatives can be effective in inhibiting cancer cell proliferation, suggesting that this compound may also possess similar activity .

Antimicrobial Activity

The thiadiazole moiety is associated with antimicrobial effects. Studies have indicated that compounds containing this scaffold show significant activity against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for cellular processes.

- Receptor Interaction: It could modulate receptor activity, influencing signal transduction pathways.

- Cellular Disruption: Interference with DNA replication or protein synthesis is also a potential mechanism .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids.

- Introduction of the Phenylureido Group: This step often involves reacting the thiadiazole derivative with phenyl isocyanate.

- Final Esterification: The introduction of the ethyl ester group completes the synthesis .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- A study highlighted the anticancer properties of various thiadiazole derivatives against MCF-7 and A549 cell lines, demonstrating IC₅₀ values significantly lower than standard treatments like cisplatin .

- Another research effort emphasized the antimicrobial potential of thiadiazole compounds against bacteria and fungi, showcasing their efficacy in inhibiting pathogen growth .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate?

- Methodology : The synthesis involves multi-step reactions, including thiadiazole ring formation and subsequent functionalization. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilic substitution reactions for thioether bond formation .

- Temperature control : Reflux conditions (70–100°C) are critical for cyclization steps, as seen in analogous thiadiazole syntheses .

- Base selection : Potassium carbonate or triethylamine (TEA) is used to deprotonate thiol intermediates, improving coupling efficiency .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural confirmation :

- 1H/13C NMR : Assign peaks for the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and propanoate ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1730 cm⁻¹) and N-H bonds (ureido group at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The thiadiazole and phenylureido groups may bind to hydrophobic pockets via π-π stacking .

- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity .

- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. How can contradictory bioactivity data across cell lines be resolved?

- Case study : Analogous thiadiazole derivatives showed variable cytotoxicity (e.g., SKOV-3 vs. HL-60 cells) due to differences in membrane permeability or target expression .

- Methodology :

- Cellular uptake assays : Use fluorescent analogs or LC-MS to quantify intracellular concentrations .

- Transcriptomic profiling : Identify overexpressed pathways (e.g., apoptosis regulators) in sensitive cell lines via RNA-seq .

Q. What strategies improve the metabolic stability of the propanoate ester group?

- Experimental design :

- Prodrug modification : Replace the ethyl ester with a tert-butyl or benzyl group to reduce esterase-mediated hydrolysis .

- In vitro stability assays : Incubate the compound with liver microsomes and monitor degradation via LC-MS .

- Data interpretation : Compare half-life (t1/2) values across derivatives to identify stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.